molecular formula C14H12IN3O4 B4219437 4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide

Cat. No.: B4219437
M. Wt: 413.17 g/mol
InChI Key: IXGQUZFUNXKLBX-UHFFFAOYSA-N
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Description

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, an iodine atom attached to a pyridine ring, and a nitro group on a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Ethoxylation: The addition of an ethoxy group to the benzene ring, which can be achieved using ethyl alcohol in the presence of a catalyst.

    Amidation: The formation of the benzamide structure by reacting the intermediate with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 4-ethoxy-N-(5-amino-2-pyridinyl)-3-nitrobenzamide.

    Substitution: Formation of 4-ethoxy-N-(5-substituted-2-pyridinyl)-3-nitrobenzamide derivatives.

Scientific Research Applications

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to certain enzymes or receptors. The ethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-ethoxy-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}benzamide
  • N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide

Uniqueness

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, ethoxy group, and iodine atom in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

4-ethoxy-N-(5-iodopyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGQUZFUNXKLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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